N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole is substituted with a methyl group at position 4 and a propan-2-yl group at position 1, while the second pyrazole contains an ethyl group at position 1. The two rings are connected via a methylene-linked amine group. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-7-6-12(15-17)8-14-13-11(4)9-18(16-13)10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,14,16) |
InChI Key |
GOUFQUBERDWJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring can be further functionalized by introducing ethyl, methyl, and isopropyl groups through alkylation reactions using appropriate alkyl halides.
Coupling reactions: The final step involves coupling the substituted pyrazole rings using reagents like formaldehyde or other coupling agents to form the desired compound.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7, )
- Structure : Replaces one pyrazole with a thiazole ring.
- Synthesis: Reacts 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile under reflux (53% yield, mp 108–110°C).
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Structure : Substitutes one pyrazole with pyridine and includes a cyclopropylamine group.
- Synthesis : Utilizes DMSO, cesium carbonate, and copper(I) bromide (17.9% yield, mp 104–107°C).
- Key Differences : Pyridine’s aromaticity and cyclopropyl’s steric strain may influence solubility and reactivity.
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine ()
- Structure : Features a bulky 1-methylcyclopentylmethyl substituent.
- Properties : Increased hydrophobicity due to the cyclopentyl group, which could enhance membrane permeability.
4-Chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-3-amine ()
- Structure : Contains chlorine atoms on both the pyrazole and benzene ring.
- Properties : Halogenation likely improves metabolic stability but may introduce toxicity concerns.
Comparative Data Table
Key Research Findings
Synthetic Efficiency: Yields vary significantly (17.9–82%), influenced by substituents and catalysts. Copper(I) bromide in likely facilitated C–N coupling but resulted in lower yields compared to acetonitrile-mediated reactions in .
Physicochemical Properties: Melting Points: Analogs with aromatic heterocycles (e.g., thiazole, pyridine) exhibit mp ~104–110°C, suggesting moderate crystallinity .
Pharmacological Potential: Thiazole- and pyridine-containing analogs () are common in kinase inhibitors due to their hydrogen-bonding capabilities . Halogenated derivatives () may exhibit improved target affinity but require toxicity profiling .
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of two pyrazole rings and an ethyl group. The molecular formula is with a molecular weight of 246.28 g/mol. Its structure can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In one study, a related pyrazole compound demonstrated up to 85% inhibition of TNF-alpha at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. A study assessing various pyrazole compounds found that certain derivatives exhibited promising antibacterial activity against strains such as E. coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .
3. Anticancer Properties
Research indicates that some pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines in vitro, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, researchers synthesized several pyrazole derivatives and tested their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among these, one derivative exhibited a 78% reduction in edema at 3 hours post-administration, indicating strong anti-inflammatory potential .
Case Study 2: Antimicrobial Testing
A series of pyrazole compounds were evaluated for their antimicrobial properties against multiple bacterial strains using the disc diffusion method. The results indicated that one particular derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
